molecular formula C10H8N2O B1662436 2-Vinyl-4-quinazolinol CAS No. 91634-12-7

2-Vinyl-4-quinazolinol

Cat. No. B1662436
CAS RN: 91634-12-7
M. Wt: 172.18 g/mol
InChI Key: VCHFWHQHIKFOIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Vinyl-4-quinazolinol is a biochemical used for proteomics research . It has a molecular formula of C10H8N2O and a molecular weight of 172.18 . It is also known as STIMA-1 .


Synthesis Analysis

Quinazolinones, including 2-Vinyl-4-quinazolinol, have been synthesized using various methods. One such method involves a copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines . This synthetic route can be useful for the construction of quinazolin-4(1H)-one frameworks .


Molecular Structure Analysis

The molecular structure of 2-Vinyl-4-quinazolinol consists of a quinazolinol core with a vinyl group attached . The molecular formula is C10H8N2O .


Chemical Reactions Analysis

Quinazolinones, including 2-Vinyl-4-quinazolinol, have been synthesized using various chemical reactions. One such reaction involves a copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines .

Scientific Research Applications

  • Synthesis of Bioactive Compounds

    • Field : Organic Chemistry
    • Application : 4-Quinazolinones are significant class of nitrogen-rich heterocyclic compounds, present in a variety of bioactive natural products, synthetic drugs, agrochemicals, and pharmaceuticals .
    • Method : Synthesis of 4-quinazolinones can be achieved by transition metal-catalyzed processes . For example, 2-Amino-4-quinazolinones can be obtained from isatoic anhydride, amines, and isonitriles in a one-pot aerobic oxidative palladium-catalyzed reaction .
    • Results : This method leads to the production of 4-quinazolinones, which have various physiological activities and pharmacological utility .
  • Pharmacological Applications

    • Field : Medicinal Chemistry
    • Application : Quinazolinones have a wide range of biopharmaceutical activities. They are used in the synthesis of diverse molecules with physiological significance and pharmacological utility .
    • Method : Quinazolinones are synthesized and then tested for various biological activities .
    • Results : Quinazolinones have shown to possess anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-HIV and anti-analgesic properties .
  • Synthesis of Quinazolin-4(1H)-ones

    • Field : Organic & Biomolecular Chemistry
    • Application : Quinazolinones have broad applications in the biological, pharmaceutical and material fields . Therefore, studies on the synthesis of these compounds are widely conducted .
    • Method : A novel and highly efficient copper-mediated tandem C (sp2)–H amination and annulation of benzamides and amidines for the synthesis of quinazolin-4(1H)-ones is proposed . This synthetic route can be useful for the construction of quinazolin-4(1H)-one frameworks .
    • Results : This method leads to the production of quinazolin-4(1H)-ones, which have various applications in the biological, pharmaceutical and material fields .
  • Transition Metal-Catalyzed Processes

    • Field : Heterocyclic Compounds
    • Application : 4-Quinazolinones are considered as an important class of heterocyclic compounds with various physiological activities and pharmacological utility .
    • Method : 2-Amino-4-quinazolinones can be obtained from isatoic anhydride, amines, and isonitriles in a one-pot aerobic oxidative palladium-catalyzed reaction . Isatoic anhydride with amines produces anthranilic acid amides which undergo palladium(II)-catalyzed isonitrile insertion leading to the final product .
    • Results : This method leads to the production of 4-quinazolinones, which have various physiological activities and pharmacological utility .
  • Pharmacological Diversification

    • Field : Medicinal Chemistry
    • Application : Quinazoline and quinazolinone hybrids have aroused great interest in medicinal chemists for the development of new drugs or drug candidates due to their pharmacological activities .
    • Method : Molecular hybridization technology is used for the development of hybrid analogues with improved potency by combining two or more pharmacophores of bioactive scaffolds . The molecular hybridization of various biologically active pharmacophores with quinazoline derivatives resulted in lead compounds with multi-faceted biological activity .
    • Results : The pharmacological activities of quinazoline and its related scaffolds include anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia .
  • Synthesis of Dual Inhibitors

    • Field : Biochemistry
    • Application : 4-Anilinoquinazoline and hydroxamic acid hybrids are synthesized as dual inhibitors for vascular endothelial growth factor receptor-2 (VEGFR-2) and histone deacetylase (HDAC) .
    • Method : The synthesis of these dual inhibitors involves the combination of 4-anilinoquinazoline and hydroxamic acid .
    • Results : HDAC inhibitors are claimed to possess minimal toxicities toward the normal cells; hence, their combinations with other anti-cancer agents could be beneficial .

Safety And Hazards

The safety data sheet for 2-Vinyl-4-quinazolinol can be found on various chemical databases . It is recommended to refer to these resources for detailed safety and hazard information.

Future Directions

Recent advances in the synthesis of quinazoline derivatives, including 2-Vinyl-4-quinazolinol, have been highlighted in various studies . These studies suggest that the development of new synthesis methods and the exploration of the biological activities of quinazoline derivatives are potential future directions .

properties

IUPAC Name

2-ethenyl-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c1-2-9-11-8-6-4-3-5-7(8)10(13)12-9/h2-6H,1H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCHFWHQHIKFOIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=NC2=CC=CC=C2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30396625
Record name 2-VINYL-4-QUINAZOLINOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Vinyl-4-quinazolinol

CAS RN

91634-12-7
Record name 2-VINYL-4-QUINAZOLINOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethenyl-3,4-dihydroquinazolin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Vinyl-4-quinazolinol
Reactant of Route 2
2-Vinyl-4-quinazolinol
Reactant of Route 3
2-Vinyl-4-quinazolinol
Reactant of Route 4
2-Vinyl-4-quinazolinol
Reactant of Route 5
2-Vinyl-4-quinazolinol
Reactant of Route 6
2-Vinyl-4-quinazolinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.